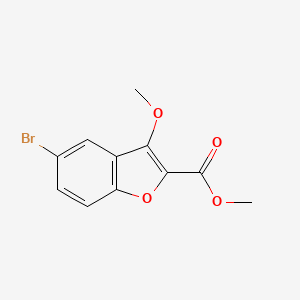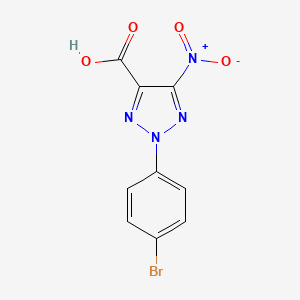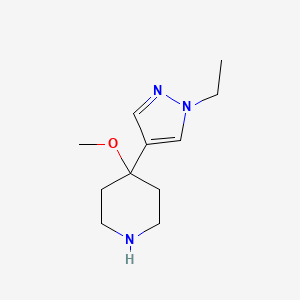
4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine is an organic compound that features a pyrazole ring substituted with an ethyl group and a piperidine ring substituted with a methoxy group
Vorbereitungsmethoden
The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Substitution with Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders or inflammation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It can be used in the development of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of the target. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxypiperidine can be compared with similar compounds such as:
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone: This compound features a similar pyrazole ring but with an ethanone group instead of a piperidine ring.
1-(1-Ethyl-1H-pyrazol-4-yl)methanamine: This compound has a methanamine group instead of a piperidine ring.
4-(1-Ethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine: This compound features a thiazole ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H19N3O |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
4-(1-ethylpyrazol-4-yl)-4-methoxypiperidine |
InChI |
InChI=1S/C11H19N3O/c1-3-14-9-10(8-13-14)11(15-2)4-6-12-7-5-11/h8-9,12H,3-7H2,1-2H3 |
InChI-Schlüssel |
BRNHMIZITBINAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)C2(CCNCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


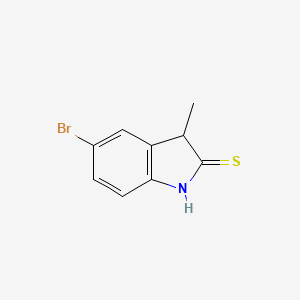
![2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B11784657.png)
![tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B11784663.png)
![6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride](/img/structure/B11784671.png)
![1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11784674.png)

![2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11784690.png)
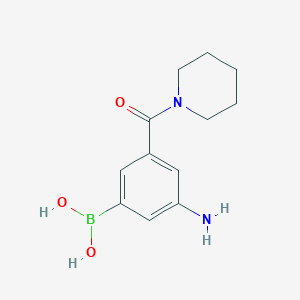
![4-(3,4-Dimethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11784727.png)
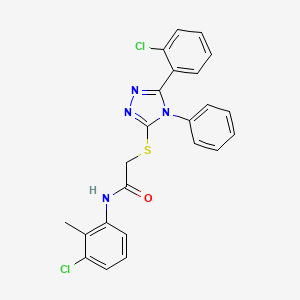
![Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate](/img/structure/B11784739.png)

